molecular formula C22H27FN3NaO6S B1431260 Rosuvastatin (D6 Sodium)

Rosuvastatin (D6 Sodium)

Cat. No.: B1431260
M. Wt: 509.6 g/mol
InChI Key: RGEBGDYYHAFODH-HPECXWNWSA-M
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Description

Rosuvastatin-d6 is intended for use as an internal standard for the quantification of rosuvastatin by GC- or LC-MS. Rosuvastatin is an HMG-CoA reductase inhibitor (IC50 = 5 nM). It is a fully-synthetic inhibitor that is designed to maximize the points of contact with, and inhibition of, HMG-CoA reductase. Formulations containing rosuvastatin reduce low-density lipoprotein and C-reactive protein and increase high-density lipoprotein in humans.

Mechanism of Action

Target of Action

Rosuvastatin, also known as the brand name product Crestor, is a lipid-lowering drug that belongs to the statin class of medications . The primary target of Rosuvastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Mode of Action

Rosuvastatin is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, Rosuvastatin reduces the production of mevalonic acid, an early rate-limiting step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Rosuvastatin disrupts the cholesterol synthesis pathway, leading to a decrease in the endogenous production of cholesterol in the liver . This results in an increase in the uptake of LDL cholesterol from the bloodstream, as the liver upregulates LDL receptor expression to compensate for the decreased intracellular cholesterol levels .

Pharmacokinetics

Rosuvastatin is given once daily, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, Rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of Rosuvastatin is characterized by a large coefficient of variation (48%) .

Result of Action

The primary result of Rosuvastatin’s action is a reduction in plasma total cholesterol, triglyceride, LDL-C, and oxidized LDL-C levels . It decreases the area of aortic atherosclerotic lesions in certain models . This reduction in cholesterol levels significantly reduces the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The pharmacokinetics of Rosuvastatin can be influenced by several factors. For instance, the overall mean total clearance of the drug in Caucasian subjects was 1.7-fold higher than that in healthy Chinese subjects . Additionally, plasma concentrations increase about 3-fold in patients with severe renal impairment . Therefore, factors such as race and renal function can influence the action, efficacy, and stability of Rosuvastatin.

Biochemical Analysis

Biochemical Properties

Rosuvastatin (D6 Sodium) interacts with the enzyme HMG-CoA reductase, acting as a competitive inhibitor . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, Rosuvastatin (D6 Sodium) effectively reduces the synthesis of cholesterol in the body .

Cellular Effects

In terms of cellular effects, Rosuvastatin (D6 Sodium) primarily acts in the liver, where it decreases hepatic cholesterol concentrations . It has also been shown to have effects on macrophages, improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities .

Molecular Mechanism

The molecular mechanism of Rosuvastatin (D6 Sodium) involves its binding to the active site of the HMG-CoA reductase enzyme, inhibiting its function . This prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol .

Temporal Effects in Laboratory Settings

Over time, Rosuvastatin (D6 Sodium) has been observed to induce modest changes in immunologic and metabolic measures in normocholesterolemic subjects . Some of these changes did not resolve after drug withdrawal .

Dosage Effects in Animal Models

In animal models, Rosuvastatin (D6 Sodium) has been shown to reduce plasma total cholesterol, triglyceride, LDL-C, and oxidized LDL-C levels when administered at a dose of 10 mg/kg . Higher doses of Rosuvastatin have been associated with cases of renal failure .

Metabolic Pathways

Rosuvastatin (D6 Sodium) is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonate . This process is mediated by the enzyme HMG-CoA reductase .

Transport and Distribution

Rosuvastatin (D6 Sodium) is transported and distributed within cells and tissues primarily through the action of transport proteins. It is suggested that the organic anion transporting polypeptide (OATP) 1B1 is a primary hepatic rosuvastatin uptake transporter .

Subcellular Localization

Rosuvastatin (D6 Sodium) is primarily localized in the liver, where it exerts its effects on cholesterol synthesis

Properties

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEBGDYYHAFODH-HPECXWNWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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